N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide

Type 2 Diabetes GPR40 Agonist In Vivo Pharmacology

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide, known as fasiglifam or TAK-875, is a synthetic, orally bioavailable, selective G-protein-coupled receptor 40 (GPR40/FFAR1) partial agonist. It enhances glucose-dependent insulin secretion and was advanced to Phase III clinical trials for type 2 diabetes, demonstrating a robust HbA1c reduction of –1.12%.

Molecular Formula C20H22FNO4S
Molecular Weight 391.5 g/mol
Cat. No. B12139783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide
Molecular FormulaC20H22FNO4S
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3
InChIInChI=1S/C20H22FNO4S/c1-2-26-19-6-4-3-5-18(19)20(23)22(17-11-12-27(24,25)14-17)13-15-7-9-16(21)10-8-15/h3-10,17H,2,11-14H2,1H3
InChIKeyYYWWYWZJHRTIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide (Fasiglifam/TAK-875): Procurement-Relevant Identity and Class Assignment


N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide, known as fasiglifam or TAK-875, is a synthetic, orally bioavailable, selective G-protein-coupled receptor 40 (GPR40/FFAR1) partial agonist [1]. It enhances glucose-dependent insulin secretion and was advanced to Phase III clinical trials for type 2 diabetes, demonstrating a robust HbA1c reduction of –1.12% [2]. Its development was terminated due to drug-induced liver injury (DILI) linked to bile acid transporter inhibition, mitochondrial dysfunction, and toxic glucuronidation [3].

Why Fasiglifam (TAK-875) Cannot Be Substituted by Other GPR40 Agonists or Sulfonylureas: Key Differentiation Drivers


Fasiglifam occupies a unique efficacy–toxicity intersection within the GPR40 agonist class. It is more efficacious than sulfonylureas in rodent diabetes models and maintains normoglycemia without hypoglycemia [1], yet its clinical utility was halted by mechanism-based hepatotoxicity [2]. Newer GPR40 agonists such as CPL207280 and Xelaglifam were explicitly designed to retain glucose-lowering efficacy while eliminating the bile acid transporter inhibition and mitochondrial toxicity that characterized fasiglifam [3]. Therefore, direct substitution based solely on GPR40 target engagement ignores quantifiable differences in signaling bias, durability, and hepatic safety margin that are critical for scientific selection.

Quantitative Evidence Guide: Fasiglifam (TAK-875) Differentiation from Closest Comparators


Superior Glucose-Lowering Efficacy vs. Sulfonylurea Glibenclamide in Diabetic Rats

In neonatally streptozotocin-induced diabetic (N-STZ-1.5) rats, oral fasiglifam reduced glucose AUC by –37.6% at maximal effective dose, compared with only –12.3% for the sulfonylurea glibenclamide at its maximal effective dose [1]. This represents a 3.1-fold greater glucose-lowering effect.

Type 2 Diabetes GPR40 Agonist In Vivo Pharmacology

Durable Glucose Control After Chronic Dosing vs. Sulfonylurea Secondary Failure

Following 4 weeks of daily oral dosing (10 mg/kg/day), glibenclamide completely lost its glucose-lowering effect in N-STZ-1.5 rats, whereas fasiglifam at the same dose maintained full efficacy even after 15 weeks of treatment [1]. Fasiglifam also remained effective in two models desensitized to sulfonylureas: 15-week glibenclamide-treated N-STZ-1.5 rats and aged Zucker diabetic fatty (ZDF) rats [1].

Type 2 Diabetes Secondary Failure Chronic Dosing

Quantified Hepatotoxicity Liability vs. Next-Generation GPR40 Agonist CPL207280

In a direct comparative study, fasiglifam (TAK-875) abolished HepG2 and primary human hepatocyte viability at 100 µM, whereas CPL207280 reduced viability by only 20% at the same concentration [1]. In HepaRG 3D spheroids, fasiglifam showed AC50 values of 30.1–56.4 µM for cellular ATP, mitochondrial membrane potential, and glutathione content, while CPL207280 exhibited no effect (NR) on these parameters up to 100 µM [1]. Fasiglifam also inhibited bile acid transporters with activity one order of magnitude greater than CPL207280 [1], and induced media acidification with EC50 = 46 µM, an effect absent with CPL207280 [1].

Hepatotoxicity DILI GPR40 Agonist Safety

Clinical Liver Safety vs. Placebo: Phase III Randomized Controlled Trial

In the GRAND 306 Phase III cardiovascular outcomes trial (n=3,207), fasiglifam treatment was associated with significantly higher rates of liver enzyme elevation compared with placebo: ALT or AST ≥3× upper limit of normal (ULN) occurred in 2.1% of fasiglifam-treated patients vs. 0.5% for placebo (P<0.001); elevations ≥10× ULN occurred in 0.31% vs. 0.06% (P<0.001) [1]. The trial was terminated prematurely due to liver safety concerns [1].

Clinical Safety Drug-Induced Liver Injury Phase III

Signaling Bias: Gαq-Only Partial Agonism vs. Gαq/Gαs Dual Full Agonists

Fasiglifam functions exclusively as a Gαq-coupled partial agonist, whereas full agonists such as compound 1 and AM-1638 couple GPR40 to both Gαs/cAMP and Gαq/Ca2+ pathways [1]. This signaling bias is functionally consequential: fasiglifam does not stimulate incretin secretion (GLP-1, GIP) in Phase II studies, whereas dual Gαq/Gαs agonists robustly stimulate incretin release [2]. The EC50 of fasiglifam in IP1 accumulation assays was 203.1 nM vs. 38.2 nM for the dual agonist AM-1638 [3].

Signaling Bias GPR40 Pharmacology Incretin Secretion

Hepatotoxicity Safety Margin vs. Newer GPR40 Agonist Xelaglifam

In a comparative DILI risk assessment, fasiglifam showed a <10-fold safety margin against bile acid transporters (BSEP, MRP), whereas Xelaglifam exhibited a >10-fold safety margin [1]. Fasiglifam affected glycocholic acid accumulation in a 3D human liver model at relevant concentrations, while Xelaglifam had no effect even at higher concentrations than estimated Cmax [1]. Xelaglifam's glucuronide metabolite was negligible (<1% of parent), contrasting with fasiglifam's substantial toxic acyl-glucuronide formation [1]. In HepaRG spheroid mitochondrial assays, all AC50 values for Xelaglifam were above the estimated 5× Cmax, whereas fasiglifam AC50 values fell below this threshold [1].

Hepatotoxicity Safety Margin Bile Acid Transporter

Fasiglifam (TAK-875) Application Scenarios Based on Verified Differentiation Evidence


Reference Standard for Gαq-Selective GPR40 Partial Agonism in Signal Transduction Studies

Fasiglifam is the most extensively crystallographically and pharmacologically characterized Gαq-only GPR40 partial agonist [1]. Its co-crystal structure with GPR40 (PDB: 4PHU) defines the allosteric partial agonist binding site, making it the definitive tool for distinguishing Gαq-mediated effects (IP1/Ca2+ mobilization) from Gαs/cAMP-mediated incretin secretion. Researchers requiring a probe that cleanly isolates the Gαq branch of GPR40 signaling without confounding incretin effects should select fasiglifam over dual agonists such as AM-1638 or compound 1 [2].

Positive Control for Drug-Induced Liver Injury (DILI) Mechanism Studies

With its well-characterized hepatotoxicity mechanism—including bile acid transporter inhibition (BSEP, NTCP, OATP, MRP), mitochondrial dysfunction (AC50: ATP 30.1 µM, Δψm 56.4 µM in HepaRG spheroids), ROS generation, and toxic acyl-glucuronide formation—fasiglifam serves as an ideal positive control in DILI screening cascades [1]. Its clinical hepatotoxicity incidence (ALT/AST ≥3× ULN: 2.1% vs. placebo 0.5%, P<0.001) provides a validated translational benchmark for evaluating the liver safety of novel GPR40 agonists or other drug candidates with similar chemotypes [2].

In Vivo Model of Sulfonylurea-Resistant Diabetes and Add-On Therapy

Fasiglifam uniquely maintains full glucose-lowering efficacy in rodent models that have become completely desensitized to sulfonylureas (15-week glibenclamide-treated N-STZ-1.5 rats and aged ZDF rats) [1]. It also demonstrates additive glucose-lowering when co-administered with glimepiride (combination AUC reduction: –43.1% vs. fasiglifam alone –25.3%) without exacerbating hypoglycemia risk [1]. These properties make fasiglifam the compound of choice for preclinical studies investigating GPR40-mediated rescue of sulfonylurea secondary failure and for testing GPR40/sulfonylurea combination regimens.

Calibration Standard for GPR40 Agonist Potency in Cell-Based Assays

Fasiglifam's well-replicated EC50 values—14 nM in human GPR40-expressing CHO cells (calcium flux/IP1), 72 nM in IP production assays, and a binding Ki of 38 nM—provide a robust, cross-validated calibration standard for normalizing GPR40 agonist activity across laboratories and assay platforms [1]. Its 400-fold selectivity over the endogenous ligand oleic acid offers a wide dynamic range for assay validation [1]. Procurement of fasiglifam as a reference compound enables inter-study comparability and rigorous benchmarking of novel GPR40 agonists.

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